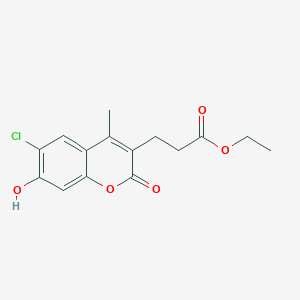
Ethyl 3-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoate is a useful research compound. Its molecular formula is C15H15ClO5 and its molecular weight is 310.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 3-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoate is a synthetic organic compound belonging to the class of chromenone derivatives. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and a summary of research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H15ClO5, with a molecular weight of approximately 310.73 g/mol. The structure features a chromenone core with multiple functional groups that contribute to its biological properties.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : The compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Its anticancer properties are attributed to its ability to modulate key enzymes involved in cell cycle regulation and apoptosis pathways.
- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
- Antimicrobial Effects : Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics .
Case Studies
Several studies have explored the biological activity of this compound:
- Anticancer Studies : In vitro studies conducted on human cancer cell lines demonstrated that the compound significantly reduces cell viability through apoptosis induction. For instance, treatment with varying concentrations resulted in a dose-dependent decrease in cell proliferation, with IC50 values indicating effective concentrations for therapeutic use.
- Antioxidant Activity Assessment : Using assays such as DPPH and ABTS, the compound's ability to scavenge free radicals was evaluated, revealing strong antioxidant potential comparable to established antioxidants.
- Antimicrobial Testing : The minimal inhibitory concentration (MIC) was determined against various bacterial strains, showing promising results that warrant further exploration for potential therapeutic applications .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 3-(7-hydroxy-4-methyl-2H-chromen)propanoate | C15H16O5 | Lacks chlorine substituent; primarily studied for antioxidant properties |
| Ethyl 3-[7-(2-isopropoxy)-4-methyl]-chromen | C16H18O5 | Contains an isopropoxy group; investigated for similar biological activities |
| Ethyl ((6-chloro)-4-methylchromen)acetate | C15H15ClO4 | Similar chromenone structure but different substituents; used in organic synthesis |
This table illustrates how this compound's unique combination of functional groups enhances its potential applications in medicinal chemistry compared to other compounds.
属性
IUPAC Name |
ethyl 3-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO5/c1-3-20-14(18)5-4-9-8(2)10-6-11(16)12(17)7-13(10)21-15(9)19/h6-7,17H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCSGDDAJPCZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













